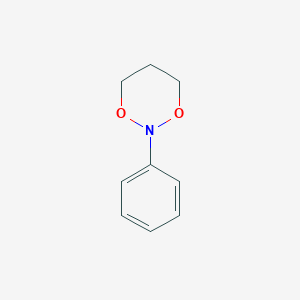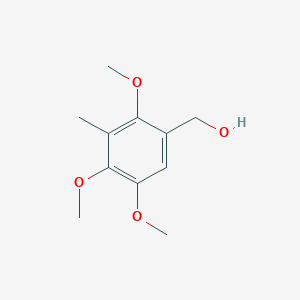![molecular formula C34H30N2O6 B303415 diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate, commonly known as DDDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DDDC is a member of the chromene family of compounds, which are known for their diverse biological activities. In
作用機序
The exact mechanism of action of DDDC is not fully understood, but studies have suggested that it may act through multiple pathways. DDDC has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, DDDC has been shown to inhibit the growth of bacteria by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
DDDC has been shown to have several biochemical and physiological effects. Studies have shown that DDDC can induce DNA damage and inhibit DNA repair mechanisms in cancer cells. Additionally, DDDC has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress-induced cell death. DDDC has also been shown to reduce inflammation and protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
DDDC has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown potent cytotoxicity against various cancer cell lines. Additionally, DDDC has shown neuroprotective and antimicrobial activity, making it a promising candidate for use in multiple fields of research. However, DDDC has some limitations, including its low solubility in water and its potential toxicity to healthy cells.
将来の方向性
There are several potential future directions for research on DDDC. One area of interest is the development of DDDC analogs with improved solubility and reduced toxicity to healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of DDDC and its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Finally, studies are needed to investigate the potential use of DDDC in combination with other drugs to enhance its therapeutic efficacy.
In conclusion, DDDC is a synthetic compound with potential applications in various fields of research. Its potent cytotoxicity against cancer cells, neuroprotective activity, and antimicrobial activity make it a promising candidate for further study. Future research should focus on developing DDDC analogs with improved solubility and reduced toxicity and investigating its mechanism of action and potential therapeutic applications.
合成法
DDDC can be synthesized using a multistep process that involves the reaction of 1,3-diketones with aromatic amines. The synthetic route for DDDC involves the reaction of 2,3-dihydroxybenzaldehyde with 1,3-diphenylacetone in the presence of ammonium acetate to form the chromene ring. The amino groups are then introduced using a reductive amination reaction with diethylamine.
科学的研究の応用
DDDC has shown potential for use in various fields of research, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that DDDC exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, DDDC has been shown to protect neurons from oxidative stress-induced damage and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate |
|---|---|
分子式 |
C34H30N2O6 |
分子量 |
562.6 g/mol |
IUPAC名 |
diethyl 3,10-diamino-1,12-diphenyl-1,12-dihydrochromeno[5,6-f]chromene-2,11-dicarboxylate |
InChI |
InChI=1S/C34H30N2O6/c1-3-39-33(37)29-25(19-11-7-5-8-12-19)27-22(41-31(29)35)17-15-21-16-18-23-28(24(21)27)26(20-13-9-6-10-14-20)30(32(36)42-23)34(38)40-4-2/h5-18,25-26H,3-4,35-36H2,1-2H3 |
InChIキー |
UBOQHPPCESXFFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=C(C=C2)C=CC5=C4C(C(=C(O5)N)C(=O)OCC)C6=CC=CC=C6)N |
正規SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=C(C=C2)C=CC5=C4C(C(=C(O5)N)C(=O)OCC)C6=CC=CC=C6)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)




![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


